Chrysene-1,2,3,4-tetrol
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Overview
Description
Chrysene-1,2,3,4-tetrol is an organic compound with the molecular formula C18H12O4. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains four hydroxyl groups attached to the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysene-1,2,3,4-tetrol can be synthesized through several methods. One common approach involves the hydroxylation of chrysene using strong oxidizing agents. For instance, the reaction of chrysene with potassium permanganate (KMnO4) in an alkaline medium can yield this compound. The reaction conditions typically involve heating the mixture to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chrysene-1,2,3,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized using reagents like potassium dichromate (K2Cr2O7) or hydrogen peroxide (H2O2) under acidic conditions to form quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce partially or fully reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chrysenequinones, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
Chrysene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of polycyclic aromatic hydrocarbons.
Biology: Research has explored its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Studies have investigated its potential as an anticancer agent due to its ability to interact with DNA and inhibit tumor growth.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of chrysene-1,2,3,4-tetrol involves its interaction with molecular targets such as DNA and proteins. The hydroxyl groups enable it to form hydrogen bonds and other interactions with these biomolecules, potentially leading to changes in their structure and function. In the context of its anticancer activity, this compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Chrysene: The parent compound, lacking hydroxyl groups, is less reactive but serves as a starting material for the synthesis of chrysene-1,2,3,4-tetrol.
1,2,3,4-Tetrahydroxybenzene: Another polyhydroxy aromatic compound, but with a simpler structure and different reactivity.
Erythritol: A sugar alcohol with a similar tetrahydroxy structure but different chemical properties and applications
Uniqueness: this compound is unique due to its combination of aromaticity and multiple hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
192000-91-2 |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
chrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H12O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,19-22H |
InChI Key |
COTFXZZQFYUMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=C(C(=C4O)O)O)O |
Origin of Product |
United States |
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